molecular formula C5H9O3- B8439025 3-Hydroxy-2,2-dimethylpropanoate

3-Hydroxy-2,2-dimethylpropanoate

Cat. No. B8439025
M. Wt: 117.12 g/mol
InChI Key: RDFQSFOGKVZWKF-UHFFFAOYSA-M
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Patent
US09193719B2

Procedure details

Sodium hydride (1.16 g, 48.4 mmol) was dissolved in THF (48 mL) and cooled to 0° C. 3-Hydroxy-2,2-dimethylpropanoate (6.4 g, 48.4 mmol) was added dropwise and the mixture was stirred at 0° C. for 30 min, allowed to warm to RT, and stirred an additional 1 h. The mixture was cooled back to 0° C. and iodomethane (3.0 mL), 48.4 mmol) was added. The reaction mixture was allowed to warm to RT and stirred for 16 h. The reaction mixture was filtered through a pad of diatomaceous earth and the filter cake was washed with THF (2×35 mL). The filtrates were combined and diluted with water (150 mL). Lithium hydroxide hydrate (8.13 g, 194 mmol) was added and the reaction mixture was stirred at RT for 16 h. The aqueous phase was collected and the organic phase was extracted with 0.5 N NaOH (aq) (3×50 mL). The combined aqueous phases were washed with Et2O (20 mL) and hexanes (2×100 mL), saturated with solid NaCl, and the pH of the solution was adjusted to ˜2 by the careful addition of conc. HCl (aq). The acidic solution was extracted with EtOAc (4×100 mL) and the combined organics were dried (Na2SO4) and concentrated in vacuo to afford 3-methoxy-2,2-dimethylpropanoic acid (5.8 g, 91%) as a red oil. 1H NMR (400 MHz, DMSO-d6): δ 12.02 (s, 1H), 3.29 (s, 2H), 3.23 (s, 3H), 1.06 (s, 6H).
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
8.13 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH2:4][C:5]([CH3:10])([CH3:9])[C:6]([O-:8])=[O:7].I[CH3:12].O.[OH-].[Li+]>C1COCC1>[CH3:12][O:3][CH2:4][C:5]([CH3:10])([CH3:9])[C:6]([OH:8])=[O:7] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
48 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
OCC(C(=O)[O-])(C)C
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
8.13 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stirred an additional 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled back to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
the filter cake was washed with THF (2×35 mL)
ADDITION
Type
ADDITION
Details
diluted with water (150 mL)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at RT for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was collected
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with 0.5 N NaOH (aq) (3×50 mL)
WASH
Type
WASH
Details
The combined aqueous phases were washed with Et2O (20 mL) and hexanes (2×100 mL), saturated with solid NaCl
ADDITION
Type
ADDITION
Details
the pH of the solution was adjusted to ˜2 by the careful addition of conc. HCl (aq)
EXTRACTION
Type
EXTRACTION
Details
The acidic solution was extracted with EtOAc (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.